![molecular formula C17H18N4O B7526705 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide](/img/structure/B7526705.png)
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide, also known as DMQX, is a synthetic compound that belongs to the family of quinoline carboxamides. DMQX is a potent antagonist of ionotropic glutamate receptors, specifically the AMPA receptor subtype. This compound has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
Mécanisme D'action
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide acts as a competitive antagonist of AMPA receptors by binding to the glutamate binding site, thereby preventing the binding of glutamate and inhibiting the ion channel opening. This leads to a reduction in the excitatory postsynaptic potential and synaptic transmission.
Biochemical and Physiological Effects
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of long-term potentiation, reduction in seizure activity, and attenuation of neuropathic pain. This compound has also been implicated in the regulation of synaptic plasticity and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide is its high potency and selectivity for AMPA receptors, making it an ideal tool for investigating the role of these receptors in various physiological and pathological processes. However, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide has some limitations, including its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide in scientific research, including the investigation of its potential therapeutic effects in neurological disorders such as epilepsy, Alzheimer's disease, and stroke. Additionally, further studies are needed to explore the role of AMPA receptors in synaptic plasticity and memory formation, as well as the development of more potent and selective AMPA receptor antagonists for therapeutic use.
In conclusion, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide is a synthetic compound that has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. This compound has a high potency and selectivity for AMPA receptors, making it an ideal tool for investigating the function of these receptors. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide has various biochemical and physiological effects and has been implicated in the regulation of synaptic plasticity and neuroprotection. There are several future directions for the use of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide in scientific research, including the investigation of its potential therapeutic effects in neurological disorders and the development of more potent and selective AMPA receptor antagonists.
Méthodes De Synthèse
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide can be synthesized using a multistep process that involves the reaction of 2-amino-5-methylpyrazine with 2-bromoethylamine hydrobromide, followed by the reaction with 2-chloroquinoline-3-carboxylic acid. The final product is obtained after purification and crystallization steps.
Applications De Recherche Scientifique
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide has been extensively used in scientific research to investigate the role of AMPA receptors in synaptic transmission, plasticity, and various neurological disorders. This compound has been shown to block the excitatory effects of glutamate on AMPA receptors, leading to a reduction in neurotransmission and synaptic plasticity.
Propriétés
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(14-10-18-21(3)12(14)2)19-17(22)16-9-8-13-6-4-5-7-15(13)20-16/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVUOVDVLCYSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526624.png)


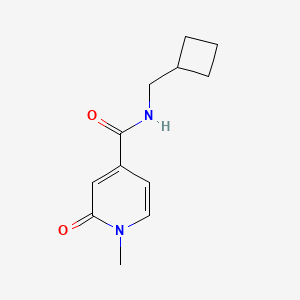
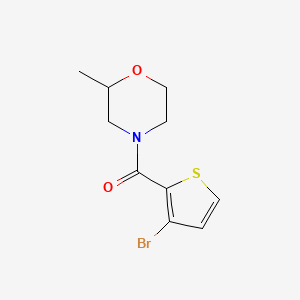

![2-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7526656.png)
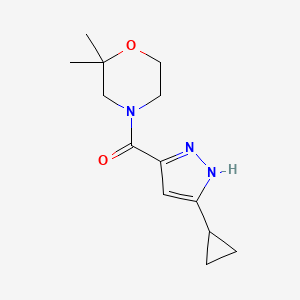

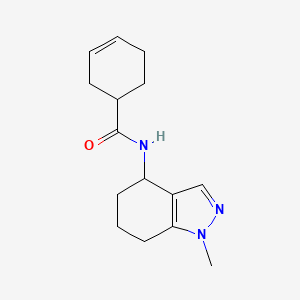
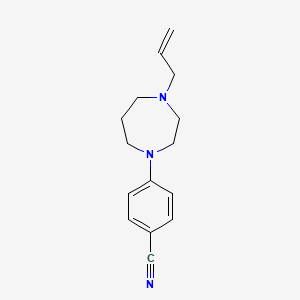
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526723.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7526735.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7526737.png)